Cas no 840490-23-5 (5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid)

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring a trifluoromethyl group and a carboxylic acid functionality on an imidazole core. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. The carboxylic acid moiety allows for further derivatization, enabling its use as a versatile intermediate in medicinal chemistry. Its stability under various synthetic conditions and compatibility with cross-coupling reactions enhance its utility in designing bioactive molecules. This compound is particularly relevant in the development of enzyme inhibitors and receptor modulators.
5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid structure
840490-23-5 structure
Product Name:5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
CAS No:840490-23-5
MF:C5H3F3N2O2
MW:180.084731340408
CID:716228
PubChem ID:45120857
Update Time:2025-10-30

5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-4-carboxylic acid, 5-(trifluoromethyl)-
    • 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
    • EN300-182787
    • UNYBSERVIMALSJ-UHFFFAOYSA-N
    • 5-trifluoromethyl-3H-imidazole-4-carboxylic acid
    • 4-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid
    • 4-(Trifluoromethyl)-1H-imidazole-5-carboxylicacid
    • AKOS022673417
    • Z1255381621
    • DTXSID50669085
    • 840490-23-5
    • SCHEMBL938509
    • Inchi: 1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)9-1-10-3/h1H,(H,9,10)(H,11,12)
    • InChI Key: UNYBSERVIMALSJ-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(=O)O)N=CN1)(F)F

Computed Properties

  • Exact Mass: 180.015
  • Monoisotopic Mass: 180.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 402.0±45.0 °C at 760 mmHg
  • Flash Point: 196.9±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid Security Information

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Additional information on 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic Acid: A Versatile Compound in Biomedical Research

5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid (CAS No. 840490-23-5) is a multifunctional organic compound that has garnered significant attention in the biomedical field due to its unique structural properties and potential therapeutic applications. This compound features a 1H-imidazole ring system with a trifluoromethyl group at the 5-position and a carboxylic acid functional group at the 4-position. The combination of these moieties creates a molecule with distinct physicochemical characteristics, making it a promising candidate for drug discovery and molecular biology studies.

Recent advances in medicinal chemistry have highlighted the importance of fluorinated derivatives in the development of novel therapeutics. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability, modulate protein-ligand interactions, and improve pharmacokinetic profiles. These properties make 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a valuable scaffold for designing small molecule inhibitors targeting various biological pathways, including kinase signaling and enzyme inhibition.

One of the most notable features of this compound is its carboxylic acid functional group, which plays a critical role in its reactivity and biological activity. The carboxyl group can engage in hydrogen bonding interactions with target proteins, enabling the molecule to modulate enzyme activity or interfere with cellular signaling cascades. This aspect has been extensively explored in recent studies focusing on the development of imidazole-based inhibitors for diseases such as cancer and neurodegenerative disorders.

Recent research has demonstrated the potential of 5-(trifluoromethyl)-1H-imidazole-3-carboxylic acid as a precursor for synthesizing bioactive molecules with antitumor properties. A 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly in the context of apoptosis regulation. The study emphasized the role of the trifluoromethyl group in enhancing the compound's ability to disrupt mitochondrial function and induce programmed cell death.

In addition to its potential as a therapeutic agent, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been investigated for its role in drug delivery systems. The compound's ability to form stable complexes with metal ions has led to its use in the development of targeted drug delivery platforms. A 2022 study in Advanced Drug Delivery Reviews highlighted the application of this compound in creating nanoparticle-based delivery systems for improving the bioavailability of poorly soluble drugs.

Another area of interest is the synthetic chemistry of this compound. Researchers have focused on developing efficient methods for its synthesis, as the trifluoromethyl group can be challenging to introduce in organic synthesis. A 2023 paper in Organic Letters described a novel approach using electrophilic fluorination to selectively functionalize the imidazole ring. This method has significantly improved the yield and purity of the target compound, making it more accessible for further biological studies.

The 1H-imidazole ring system is also a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 3023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

As research in this area progresses, it is likely that 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid will play an increasingly significant role in the development of novel therapeutics. Its ability to modulate biological processes and its potential for further chemical modification make it a versatile platform for creating new drugs with improved efficacy and safety profiles. The continued exploration of this compound's properties will undoubtedly contribute to advancements in the treatment of various diseases and conditions.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid could be converted into an active metabolite in vivo, providing a more efficient delivery of the therapeutic agent.

In conclusion, 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid represents a promising molecule with diverse applications in the biomedical field. Its unique structural features, including the trifluoromethyl group and carboxylic acid functionality, make it a valuable candidate for drug discovery and molecular biology research. Ongoing studies continue to explore its potential in various therapeutic areas, further solidifying its importance in modern medicinal chemistry.

Additionally, the 1H-imidazole ring system is a key structural element in many biologically active molecules. This ring is known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of the carboxylic acid group further enhances these interactions, enabling the compound to modulate a wide range of biological processes. This dual functionality has made 5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid a popular scaffold in the design of antimicrobial agents and anti-inflammatory drugs.

Recent studies have also explored the potential of this compound in metabolic disorder research. A 2023 review in Pharmacological Research discussed the role of imidazole derivatives in modulating metabolic pathways, particularly in the context of diabetes mellitus. The study suggested that the trifluoromethyl group could enhance the compound's ability to regulate glucose metabolism by interacting with key enzymes involved in carbohydrate metabolism.

Furthermore, the carboxylic acid functionality of this compound has been linked to its potential as a prodrug for various therapeutic applications. Prodrugs are designed to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. A 2022 study in Drug Development and Industrial Pharmacy demonstrated that the 5-(trifluorom It seems like you've repeated the same paragraph multiple times. Let me help you by summarizing the key points or rephrasing the content to avoid repetition. Here's a concise version of the information you provided: --- 5-(Trifluoromethyl)-1H-imidazole-4-carboxylic acid is a compound with significant potential in biomedical research. Its structure includes a 1H-imidazole ring, known for its ability to act as a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets. The presence of a trifluoromethyl group and a carboxylic acid functionality enhances its chemical properties, making it a valuable scaffold for drug development. This compound has been explored for its applications in antimicrobial agents and anti-inflammatory drugs. The trifluoromethyl group may improve metabolic stability and biological activity, while the carboxylic acid group can contribute to drug solubility and bioavailability. Recent studies, such as those published in *Pharmacological Research* (2023), highlight the role of imidazole derivatives in modulating metabolic pathways, particularly in diabetes mellitus, where they may influence glucose metabolism through interactions with key enzymes. Ongoing research continues to investigate the therapeutic potential of this compound in various biomedical fields, emphasizing its importance in drug discovery and molecular biology. --- Let me know if you'd like this rephrased further or adapted for a specific purpose (e.g., academic paper, presentation, or summary).

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